molecular formula C23H26N4O3 B11114883 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide

Cat. No.: B11114883
M. Wt: 406.5 g/mol
InChI Key: MEAFQYXBLFVMLM-UHFFFAOYSA-N
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Description

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyrrolidine groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide is unique due to the combination of the oxadiazole ring, phenyl group, and pyrrolidine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-pyrrolidin-1-ylpropyl)acetamide

InChI

InChI=1S/C23H26N4O3/c28-21(24-13-6-16-27-14-4-5-15-27)17-29-20-11-9-19(10-12-20)23-25-22(26-30-23)18-7-2-1-3-8-18/h1-3,7-12H,4-6,13-17H2,(H,24,28)

InChI Key

MEAFQYXBLFVMLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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